molecular formula C10H9BrN4O B2770079 N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1467389-50-9

N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2770079
M. Wt: 281.113
InChI Key: KQUDPUDLHVTBGB-UHFFFAOYSA-N
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Description

“N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide” is a chemical compound that is likely to be a derivative of benzyl bromide1. However, there is limited information available about this specific compound. It’s important to note that benzyl bromide is an organic compound with the formula C6H5CH2Br, consisting of a benzene ring substituted with a bromomethyl group1.



Synthesis Analysis

The synthesis of “N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide” is not explicitly mentioned in the available literature. However, it’s likely that it could be synthesized from benzyl bromide or its derivatives23. Benzyl bromide can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation1.



Molecular Structure Analysis

The molecular structure of “N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide” is not directly available. However, a similar compound, N-(3-bromobenzyl) noscapine (N-BBN), has been studied and its structure was elucidated by X-ray crystallography24.



Chemical Reactions Analysis

The specific chemical reactions involving “N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide” are not detailed in the available literature. However, N-(3-bromobenzyl) noscapine (N-BBN), a similar compound, has been found to inhibit cancer cell viability and perturb the tertiary structure of purified tubulin24.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide” are not directly available. However, benzyl bromide, a related compound, is a colorless liquid with lachrymatory properties1.


Scientific Research Applications

Synthesis and Chemical Properties

N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide and its derivatives are involved in diverse synthetic pathways, showcasing their role in the development of novel compounds with potential biological activities. For instance, the synthesis of 5-aryl-3-C-glycosyl- and unsymmetrical 3,5-diaryl-1,2,4-triazoles from alkylidene-amidrazones has been explored, highlighting the compound's utility in generating new inhibitors with potential antidiabetic applications (Szőcs et al., 2015). Additionally, the reactivity of N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles with rhodium(II) carbenes indicates a novel pathway for accessing secondary homoaminocyclopropanes and engaging in efficient transannulation reactions (Zibinsky & Fokin, 2011).

Biological Applications

Several studies have focused on the biological applications of triazole derivatives, including their antimicrobial and anticancer activities. For example, the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents reveal moderate to good activities against tested bacterial and fungal strains (Jadhav et al., 2017). This demonstrates the compound's relevance in the development of new antimicrobial agents.

Material Science and Catalysis

Research into the supramolecular interactions of 1,2,3-triazoles has uncovered applications far beyond click chemistry. The nitrogen-rich triazole features allow for diverse supramolecular interactions, enabling applications in coordination chemistry and catalysis (Schulze & Schubert, 2014). Such studies illustrate the versatility of triazole derivatives in material science, highlighting their potential in designing new materials and catalysts.

Safety And Hazards

The safety and hazards of “N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide” are not directly available. However, benzyl bromide, a related compound, is known to be a strong lachrymator and is intensely irritating to skin and mucous membranes56.


Future Directions

Given the limited information available on “N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, if it shares similar properties with N-(3-bromobenzyl) noscapine (N-BBN), it could potentially be investigated for its anticancer potential24.


properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O/c11-8-3-1-2-7(4-8)5-12-10(16)9-6-13-15-14-9/h1-4,6H,5H2,(H,12,16)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUDPUDLHVTBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide

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